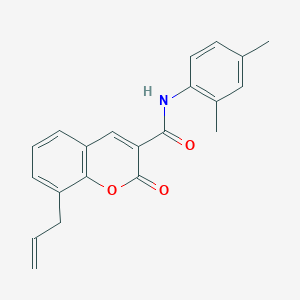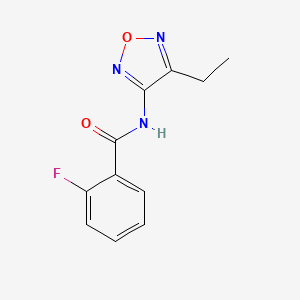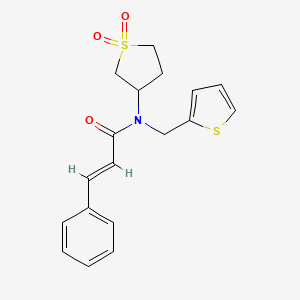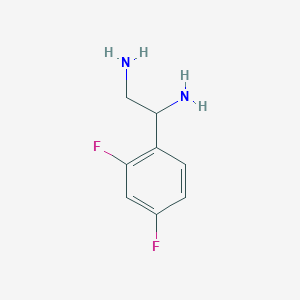![molecular formula C21H26N4 B12128019 N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Cyclohexylamine, phenylboronic acid, propyl bromide
Conditions: Palladium-catalyzed cross-coupling reactions
Reaction: Substitution at the 7-amino position and other positions
Industrial Production Methods
Industrial production of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The cyclohexyl, phenyl, and propyl groups are introduced through various substitution reactions.
-
Step 1: Synthesis of Pyrazole Ring
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Reaction: Formation of 3,5-dimethylpyrazole
-
Step 2: Formation of Pyrimidine Ring
Reagents: 3,5-dimethylpyrazole, formamide
Conditions: Heating at 150°C
Reaction: Cyclization to form pyrazolo[1,5-a]pyrimidine
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives at various positions on the ring
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced amine or alcohol derivatives
-
Substitution:
Reagents: Halogenated compounds, nucleophiles
Conditions: Base or acid catalysis
Products: Substituted derivatives with various functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Ethanol, dichloromethane, water
Applications De Recherche Scientifique
Chemistry
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Medicine
Medicinally, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-cyclohexyl-3-phenyl-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine
- N-cyclohexyl-3-phenyl-5-butylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The propyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the cyclohexyl group at the 7-amino position provides steric hindrance, influencing its binding affinity and selectivity towards biological targets.
Propriétés
Formule moléculaire |
C21H26N4 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3,5-6,10-11,14-15,17,23H,2,4,7-9,12-13H2,1H3 |
Clé InChI |
BIWKVRKBDNJUEE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)

![butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12127954.png)



![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
